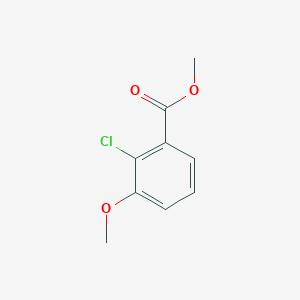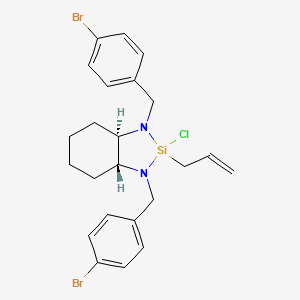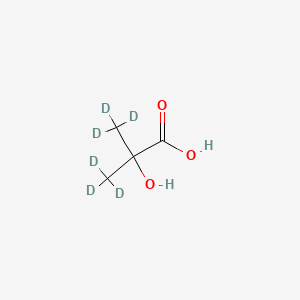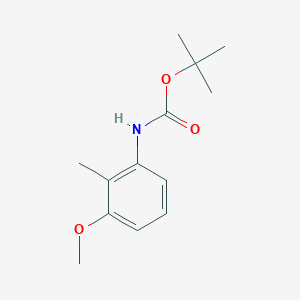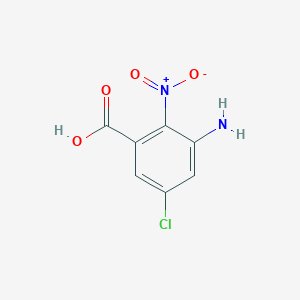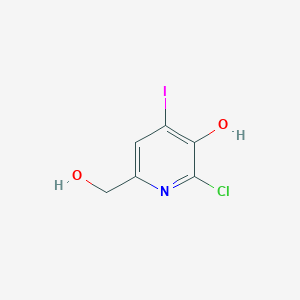
2-(2-Acetyl-4-fluorophenoxy)acetic acid
Overview
Description
2-(2-Acetyl-4-fluorophenoxy)acetic acid is a chemical compound with the molecular formula C₁₀H₉FO₄ . It belongs to the class of fluorinated building blocks and is characterized by its acetyl and phenoxy functional groups. The compound’s systematic name reflects its structure: it consists of an acetyl group attached to a 4-fluorophenoxyacetic acid moiety.
Molecular Structure Analysis
The molecular structure of 2-(2-Acetyl-4-fluorophenoxy)acetic acid is crucial for understanding its properties and reactivity. The compound’s linear structure consists of an acetyl group (CH₃CO-) attached to a 4-fluorophenoxyacetic acid backbone. The fluorine atom enhances its chemical properties and influences its behavior in various reactions.
Chemical Reactions Analysis
The compound can participate in several chemical reactions, including:
- Esterification : The acetyl group can react with alcohols to form esters.
- Hydrolysis : The compound can undergo hydrolysis in aqueous conditions, breaking the acetyl bond.
- Substitution Reactions : The fluorine atom can be substituted with other functional groups.
- Acid-Base Reactions : The carboxylic acid group can donate or accept protons.
Physical And Chemical Properties Analysis
- Boiling Point : The compound’s boiling point is not explicitly provided, but it can be determined experimentally.
- Solubility : It is likely soluble in organic solvents due to its polar functional groups.
- Melting Point : Experimental data would be needed to ascertain the melting point.
- Density : The compound’s density can be calculated based on its molecular weight.
Scientific Research Applications
Crystal Structure and Analysis
The compound 2-(4-fluorophenoxy) acetic acid has been synthesized and studied for its crystal structure, stabilizing interactions, and molecular reactivity using techniques like Hirshfeld surface analysis, 3D energy frameworks, and Density Functional Theory (DFT) calculations. This research aids in understanding the compound's kinetic stability and reactive sites (Prabhuswamy et al., 2021).
pH Sensitive Probes
Fluorinated analogs of 2-aminophenol, including derivatives of 2-(2-acetyl-4-fluorophenoxy)acetic acid, have been developed for pH measurement in biological contexts. These compounds exhibit sensitivity to physiological pH ranges and negligible affinity for other physiological ions, making them useful as pH sensitive probes (Rhee, Levy, & London, 1995).
Hydrogen Bonding and Polymer Formation
Studies have explored the hydrogen bonding properties and the formation of hydrogen-bonded polymers and cyclic structures in salts of phenoxyacetic acid analogs, including 2-(2-acetyl-4-fluorophenoxy)acetic acid. These studies contribute to understanding the compound's potential in forming polymers and cyclic structures useful in material science (Smith & Lynch, 2015).
Coordination Polymeric Structures
The compound has been used to study two-dimensional coordination polymeric structures in caesium complexes. These structures are significant for understanding the coordination chemistry and potential applications in designing new materials (Smith & Lynch, 2014).
Safety And Hazards
Unfortunately, specific safety data for this compound are scarce. Researchers handling it should follow standard laboratory safety protocols. As with any chemical, precautions should include proper ventilation, personal protective equipment, and safe handling practices.
Future Directions
Future research could focus on:
- Biological Activity : Investigating potential applications in medicine or agriculture.
- Derivatives : Synthesizing derivatives to explore structure-activity relationships.
- Analytical Methods : Developing robust analytical methods for its detection and quantification.
properties
IUPAC Name |
2-(2-acetyl-4-fluorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c1-6(12)8-4-7(11)2-3-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIYOIMWAWBCSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470155 | |
| Record name | 2-(2-Acetyl-4-fluorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Acetyl-4-fluorophenoxy)acetic acid | |
CAS RN |
34848-65-2 | |
| Record name | 2-(2-Acetyl-4-fluorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





